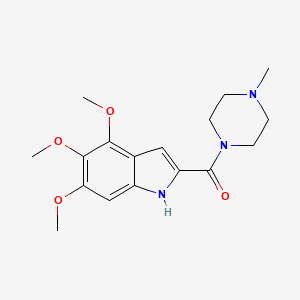
(2-Hydroxyethyl)triethylammonium bromide benzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)triethylammonium bromide benzilate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a triethylammonium group attached to a hydroxyethyl group, with a bromide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)triethylammonium bromide benzilate typically involves the reaction of triethylamine with 2-bromoethanol. The reaction proceeds via nucleophilic substitution, where the triethylamine acts as a nucleophile, attacking the electrophilic carbon in 2-bromoethanol, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)triethylammonium bromide benzilate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, through ion exchange reactions.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halides.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Primary alcohols are the main products.
Applications De Recherche Scientifique
(2-Hydroxyethyl)triethylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)triethylammonium bromide benzilate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with ion channels and transport proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyethyl)triethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- Tetrabutylammonium bromide
- Benzyltrimethylammonium chloride
Uniqueness
(2-Hydroxyethyl)triethylammonium bromide benzilate is unique due to its specific combination of a hydroxyethyl group and a triethylammonium group, which imparts distinct physicochemical properties. This combination allows it to act as an effective phase transfer catalyst and interact with biological membranes in a specific manner, making it valuable in both chemical synthesis and biological research.
Propriétés
Numéro CAS |
32341-68-7 |
|---|---|
Formule moléculaire |
C22H30BrNO3 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
triethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]azanium;bromide |
InChI |
InChI=1S/C22H30NO3.BrH/c1-4-23(5-2,6-3)17-18-26-21(24)22(25,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,25H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GIGGCFWOBHJNIP-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
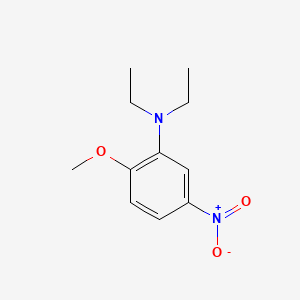
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
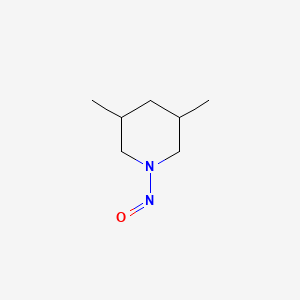
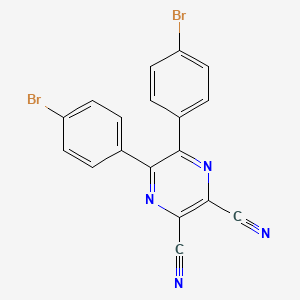


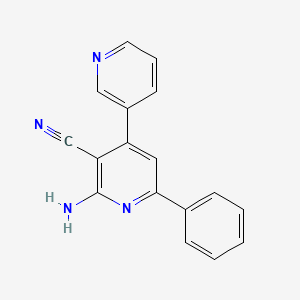


![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
